Geroquinol

概要

説明

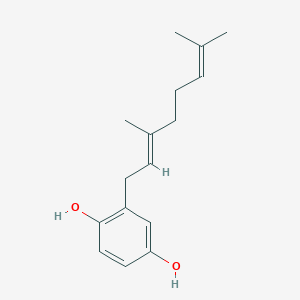

ゲロキノールは、2位の水素が (2E)-3,7-ジメチルオクタ-2,6-ジエン-1-イル基で置換されたヒドロキノンのポリプレニルヒドロキノンである 。 この化合物は、放射線防護作用で知られており、ムラサキ科の開花植物であるハチミツソウに含まれる主要な接触アレルゲンである .

製造方法

ゲロキノールは、様々な方法で合成することができる。 一般的な製法には、ベンゾキノンと無水酢酸を反応させて中間体を生成し、続いてメタノールで中間体を還元することが含まれる 。この方法は、効率性が高く、比較的穏やかな反応条件で済むため、広く用いられている。

準備方法

GEROQUINOL can be synthesized through various methods. A common preparation method involves forming an intermediate by reacting benzoquinone with acetic anhydride, followed by reducing the intermediate with methanol . This method is widely used due to its efficiency and the relatively mild reaction conditions required.

化学反応の分析

ゲロキノールは、次のような様々な化学反応を受ける。

酸化: ゲロキノールは、酸化されてキノンを生成する。

還元: ゲロキノールは、還元されてヒドロキノンを生成する。

置換: ゲロキノールは、ベンゼン環上の水素原子が他の官能基に置換される置換反応を受ける。

これらの反応で一般的に使用される試薬には、過マンガン酸カリウムのような酸化剤や、水素化ホウ素ナトリウムのような還元剤が含まれる。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なる .

科学的研究の応用

ゲロキノールは、様々な科学研究に広く応用されている。

化学: 様々な有機化合物の合成における前駆体として用いられる。

生物学: ゲロキノールは、細胞を放射線障害から保護する放射線防護作用について研究されている。

作用機序

ゲロキノールの作用機序は、遊離基を捕捉して細胞を酸化ストレスから保護する能力に関係している。 ゲロキノールは、放射線への細胞応答に関与する分子経路を標的とし、放射線被ばくによる損傷を軽減する .

類似化合物の比較

ゲロキノールは、ゲラニル-1,4-ベンゼンジオール、2-ジプレニル-1,4-ヒドロキノン、トランス-1,4-ジヒドロキシ-2-(3,7-ジメチル-2,6-オクタジエニル)ベンゼンなどの他のポリプレニルヒドロキノンと類似している。

- ゲラニル-1,4-ベンゼンジオール

- 2-ジプレニル-1,4-ヒドロキノン

- トランス-1,4-ジヒドロキシ-2-(3,7-ジメチル-2,6-オクタジエニル)ベンゼン

類似化合物との比較

GEROQUINOL is similar to other polyprenylhydroquinones, such as:

- Geranyl-1,4-benzenediol

- 2-diprenyl-1,4-hydroquinone

- trans-1,4-dihydroxy-2-(3,7-dimethyl-2,6-octadienyl)benzene

What sets this compound apart is its unique combination of radioprotective properties and its role as a major contact allergen .

生物活性

Geroquinol, a compound with the chemical formula , has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Chemical Structure : this compound is classified as a phenolic compound, which contributes to its biological activity.

- Molecular Weight : Approximately 250.35 g/mol.

- CAS Number : 5281857.

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily attributed to its antioxidant properties and ability to modulate various biochemical pathways:

- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Antimicrobial Effects : Studies indicate that this compound possesses antibacterial properties against a range of pathogens. Its effectiveness varies depending on the concentration and the type of bacteria.

- Anti-inflammatory Properties : this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

- Enzyme Inhibition : Research suggests that this compound can inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development.

Biological Activity Data Table

Case Studies and Research Findings

-

Antioxidant Activity Study :

- A study conducted by researchers assessed the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, suggesting its potential use as a natural antioxidant in food preservation and health supplements.

-

Antimicrobial Efficacy :

- In vitro studies demonstrated that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating its potential as an antimicrobial agent in clinical settings.

-

Anti-inflammatory Effects :

- A recent investigation focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. The results showed a significant decrease in edema and inflammatory markers when treated with this compound compared to the control group.

特性

IUPAC Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-12(2)5-4-6-13(3)7-8-14-11-15(17)9-10-16(14)18/h5,7,9-11,17-18H,4,6,8H2,1-3H3/b13-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCRTFONTNMQBL-NTUHNPAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC(=C1)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=CC(=C1)O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893651 | |

| Record name | Geroquinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10457-66-6 | |

| Record name | 2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-1,4-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10457-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geroquinol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010457666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geroquinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEROQUINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4155989DN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。